Acetic acid, sodium salt (3:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

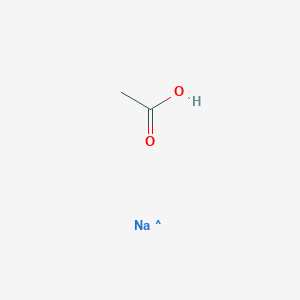

Sodium acetate, chemically represented as CH₃COONa, is the sodium salt of acetic acid . This colorless deliquescent salt has a wide range of uses . It is also referred to as “Hot ice” when in its trihydrate form . Sodium acetate trihydrate (SAT) is a hydrated sodium salt of acetic acid and is an excellent inorganic phase change material (PCM) due to its high energy storage density and thermal conductivity .

Synthesis Analysis

Sodium acetate is produced industrially via the carbonylation of methanol . The process involves three steps:Molecular Structure Analysis

The molecular formula of sodium acetate is C₂H₃NaO₂ . In its solid state, there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis

Sodium acetate can react with strong acids such as hydrochloric acid, where it acts as a base, creating water and acetic acid . It can also convert alcohols to their corresponding alkyl halides and produce acetic anhydride from acetic acid .Physical And Chemical Properties Analysis

Sodium acetate appears as a white deliquescent powder or crystals . It has a vinegar (acetic acid) odor when heated to decomposition . The density of sodium acetate is 1.528 g/cm³ at 20 °C for the anhydrous form and 1.45 g/cm³ at 20 °C for the trihydrate form . It is soluble in water, alcohol, hydrazine, and SO₂ .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Sodium acetate is a weakly basic salt, and when dissolved in water, it can slightly increase the solution’s pH . When combined with a strong acid such as hydrochloric acid, it acts as a base, creating water and acetic acid . This property makes it useful in a variety of applications, including as a buffer solution in many biochemical reactions .

Propiedades

Número CAS |

79416-54-9 |

|---|---|

Fórmula molecular |

C6H12NaO6+ |

Peso molecular |

203.15 g/mol |

Nombre IUPAC |

sodium;acetic acid |

InChI |

InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1 |

Clave InChI |

JAIXVZXCGDGGNB-UHFFFAOYSA-N |

SMILES |

CC(=O)O.[Na] |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[[ethenyl(dimethyl)silyl]oxy]-methyl-(3,3,3-trifluoropropyl)silane](/img/structure/B3394007.png)

![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)

![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)

![Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate](/img/structure/B3394051.png)